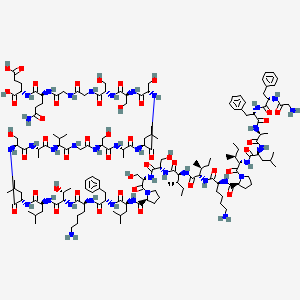
L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride
Descripción general
Descripción
L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride is a synthetic compound with the molecular formula C13H18N2O4·HCl and a molecular weight of 302.75 g/mol . This compound is notable for its use in ligand binding assays and as a substrate for determining the activity of microsomal aminopeptidase in serum .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride typically involves the following steps:
Starting Materials: L-Leucine and 3-carboxy-4-hydroxyaniline.
Coupling Reaction: The amino group of L-Leucine is coupled with the carboxyl group of 3-carboxy-4-hydroxyaniline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N-hydroxysuccinimide (NHS).
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated synthesis equipment to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Sodium metaperiodate is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Electrophiles such as acyl chlorides or alkyl halides can be used in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride has several applications in scientific research:
Mecanismo De Acción
The compound acts as a substrate for microsomal aminopeptidase, an enzyme that catalyzes the cleavage of amino acids from the amino terminus of peptide substrates. The binding of L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride to the enzyme’s active site facilitates the hydrolysis of the peptide bond, releasing the amino acid and the corresponding anilide .
Comparación Con Compuestos Similares
Similar Compounds
L-Leucine: A naturally occurring amino acid with similar structural features but lacks the anilide moiety.
3-Carboxy-4-hydroxyaniline: Shares the aromatic ring and functional groups but lacks the leucine moiety.
L-Leucyl-4-nitroanilide: Another synthetic compound used in similar assays but with a nitro group instead of a hydroxyl group.
Uniqueness
L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride is unique due to its specific combination of leucine and aniline derivatives, which makes it particularly suitable for certain biochemical assays. Its ability to act as a substrate for microsomal aminopeptidase distinguishes it from other similar compounds .
Propiedades
IUPAC Name |
5-[[(2S)-2-amino-4-methylpentanoyl]amino]-2-hydroxybenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4.ClH/c1-7(2)5-10(14)12(17)15-8-3-4-11(16)9(6-8)13(18)19;/h3-4,6-7,10,16H,5,14H2,1-2H3,(H,15,17)(H,18,19);1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVJWFHAORBGDY-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC(=C(C=C1)O)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC(=C(C=C1)O)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585210 | |
| Record name | 2-Hydroxy-5-(L-leucylamino)benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73801-31-7 | |
| Record name | 2-Hydroxy-5-(L-leucylamino)benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt](/img/structure/B1611679.png)







![1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B1611689.png)
![3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1611691.png)
![4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine](/img/structure/B1611694.png)



